molecular formula C16H10F3N3O2 B12459258 2,2,2-trifluoro-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

2,2,2-trifluoro-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No.: B12459258
M. Wt: 333.26 g/mol
InChI Key: BHLUNBPXORXZNV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a synthetic organic compound known for its unique chemical structure and properties. It features a trifluoromethyl group, an oxadiazole ring, and a phenyl group, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoroacetic acid or its derivatives in the presence of a suitable catalyst.

    Coupling Reactions: The final step involves coupling the oxadiazole derivative with a trifluoroacetamide derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2,2-Trifluoro-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound can be used in the development of new materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and oxadiazole ring play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: A compound with a similar trifluoromethyl group but different overall structure.

    4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Another compound with a trifluoromethyl group and phenyl ring.

Uniqueness

2,2,2-Trifluoro-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is unique due to the presence of both the oxadiazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C16H10F3N3O2

Molecular Weight

333.26 g/mol

IUPAC Name

2,2,2-trifluoro-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C16H10F3N3O2/c17-16(18,19)15(23)20-12-8-4-7-11(9-12)14-22-21-13(24-14)10-5-2-1-3-6-10/h1-9H,(H,20,23)

InChI Key

BHLUNBPXORXZNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)C(F)(F)F

Origin of Product

United States

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